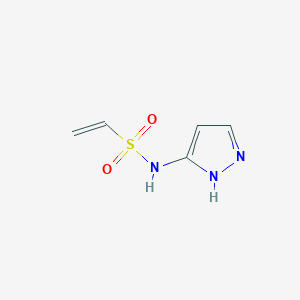
3-(Vinylsulfamido)-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Vinylsulfamido)-pyrazole is an organic compound characterized by the presence of a vinylsulfamido group attached to a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Vinylsulfamido)-pyrazole typically involves the reaction of pyrazole with vinylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the vinylsulfonyl chloride. The general reaction scheme is as follows:
Pyrazole+Vinylsulfonyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Vinylsulfamido)-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form a sulfone derivative.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as thiols or amines can react with the vinyl group in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-(Vinylsulfonyl)-pyrazole.
Reduction: Formation of 3-(Vinylamino)-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Vinylsulfamido)-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cysteine proteases.
Medicine: Explored for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization reactions.
Mécanisme D'action
The mechanism of action of 3-(Vinylsulfamido)-pyrazole involves its interaction with specific molecular targets, such as enzymes. The vinylsulfamido group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in drug development.
Comparaison Avec Des Composés Similaires
- 3-(Vinylsulfonyl)-pyrazole
- 3-(Vinylamino)-pyrazole
- 3-(Vinylthio)-pyrazole
Comparison: 3-(Vinylsulfamido)-pyrazole is unique due to the presence of both a vinyl group and a sulfonamide group, which allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 3-(Vinylsulfonyl)-pyrazole primarily undergoes oxidation reactions, while 3-(Vinylamino)-pyrazole is more prone to reduction reactions. The combination of these functional groups in this compound makes it a versatile compound with diverse applications in various fields.
Propriétés
Formule moléculaire |
C5H7N3O2S |
|---|---|
Poids moléculaire |
173.20 g/mol |
Nom IUPAC |
N-(1H-pyrazol-5-yl)ethenesulfonamide |
InChI |
InChI=1S/C5H7N3O2S/c1-2-11(9,10)8-5-3-4-6-7-5/h2-4H,1H2,(H2,6,7,8) |
Clé InChI |
CSZGMNQSYOLMHF-UHFFFAOYSA-N |
SMILES canonique |
C=CS(=O)(=O)NC1=CC=NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


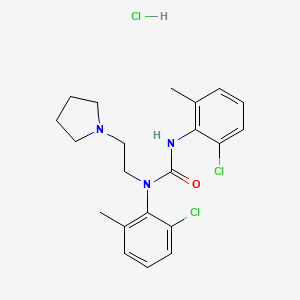
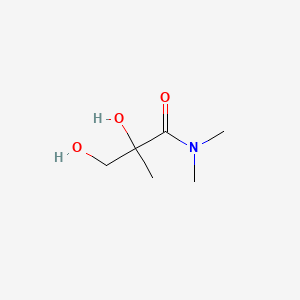

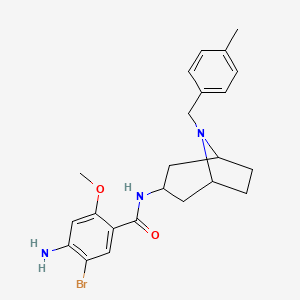

![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
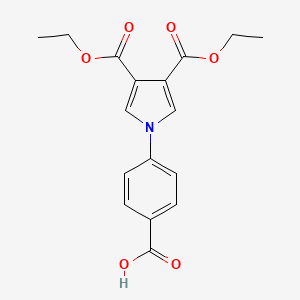
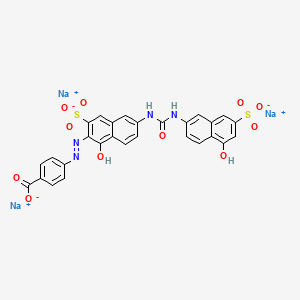

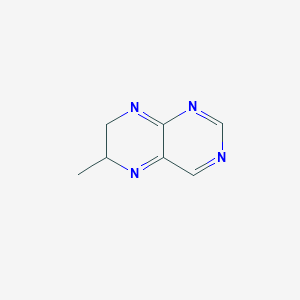
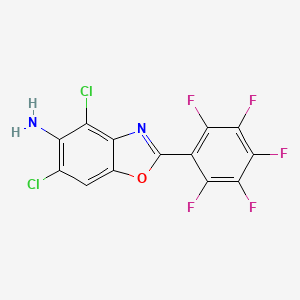
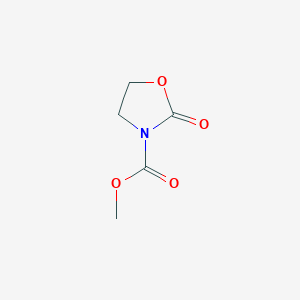
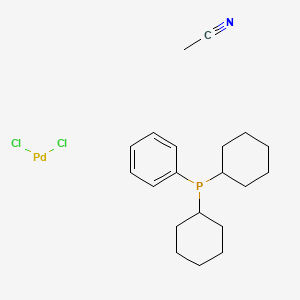
![[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
